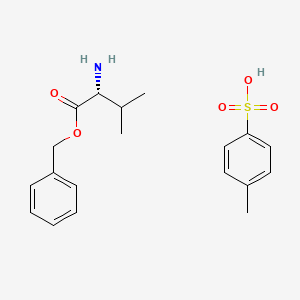

H-D-Val-OBzl.TosOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Val-OBzl.TosOH, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

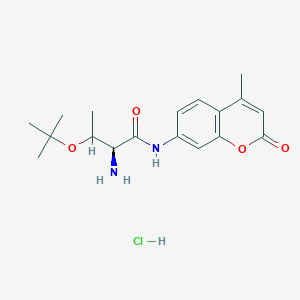

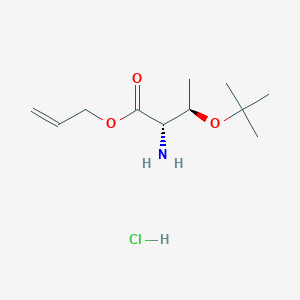

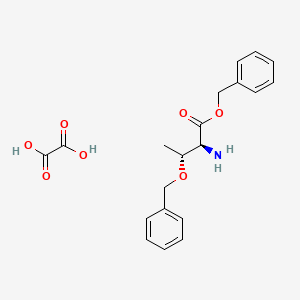

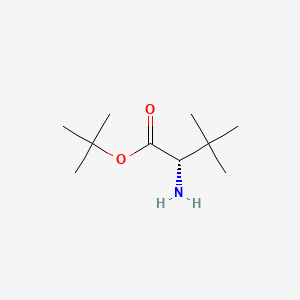

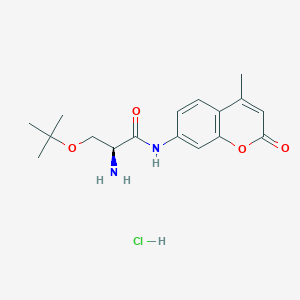

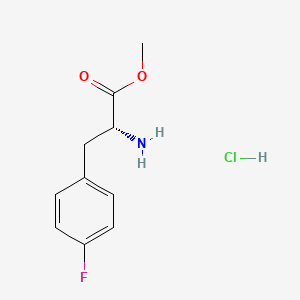

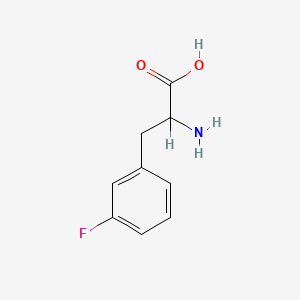

アミノ酸誘導体

この化合物はアミノ酸誘導体です {svg_1} {svg_2}. アミノ酸誘導体は、重要な生物学的機能を実行する細胞の基本的な構成要素であるタンパク質やペプチドの合成にしばしば使用されます。

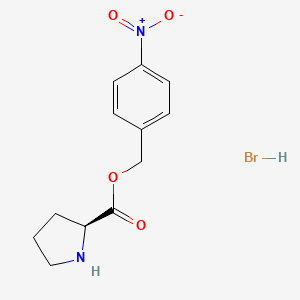

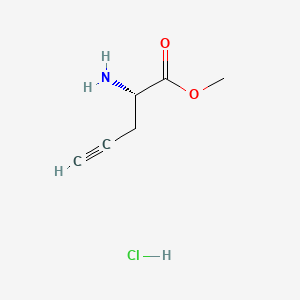

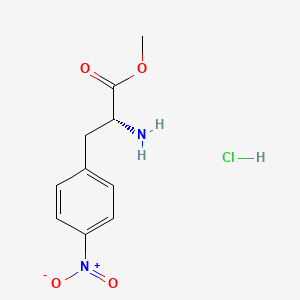

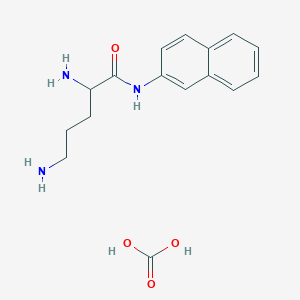

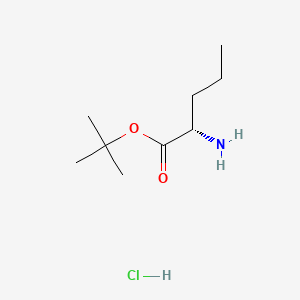

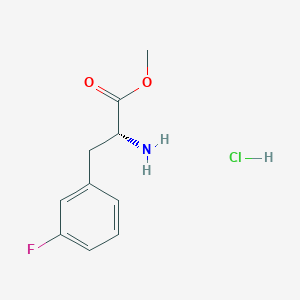

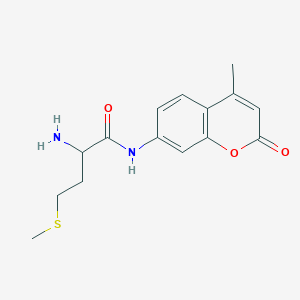

ペプチド合成

ペプチド合成に一般的に使用されます {svg_3} {svg_4}. ペプチドはペプチド結合によって結合されたアミノ酸モノマーの短い鎖であり、他の分子の活性を調節する上で重要な役割を果たします。

ポリペプチドの親水性向上

この化合物は、ポリペプチドの親水性を高めるために使用できます {svg_5}. これは、タンパク質の折り畳みとタンパク質の水溶液における溶解性の向上において重要です。

構造と受容体結合の役割

重要な構造的および受容体結合の役割を果たします {svg_6}. つまり、タンパク質の構造や他の分子との相互作用に影響を与える可能性があります。

プロテアーゼ活性の測定

プロテアーゼ活性の測定のための蛍光基質として使用できます {svg_7}. プロテアーゼはタンパク質やペプチドを分解する酵素であり、その活性を理解することは多くの生物学的プロセスにおいて不可欠です。

タンパク質相互作用と機能解析

この化合物は、タンパク質相互作用と機能解析のためのペプチドスクリーニングに使用できます {svg_8}. これは、主に免疫アッセイによって活性ペプチドをプールする研究ツールです。

エピトープスクリーニング

エピトープスクリーニングに使用できます {svg_9}. エピトープは、免疫系、特に抗体、B細胞、またはT細胞によって認識される抗原の一部です。

薬剤研究と開発

最後に、薬剤研究と開発の分野で使用できます {svg_10}. これには、新しい治療薬の開発や既存の薬剤が生物系とどのように相互作用するかについての研究が含まれる可能性があります。

作用機序

Target of Action

The primary targets of H-D-Val-OBzlAs a valine derivative, it may interact with proteins or enzymes that recognize or metabolize valine, an essential amino acid .

Mode of Action

The specific mode of action of H-D-Val-OBzlAs a valine derivative, it may mimic the structure of valine and interact with the same targets, potentially altering their function .

Biochemical Pathways

The exact biochemical pathways affected by H-D-Val-OBzlGiven its structural similarity to valine, it might influence pathways involving valine metabolism .

Result of Action

The molecular and cellular effects of H-D-Val-OBzlAs a valine derivative, it may influence processes that involve valine, such as protein synthesis .

生化学分析

Biochemical Properties

H-D-Val-OBzl.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s benzyl ester group makes it a useful intermediate in the synthesis of complex peptides, as it can be selectively removed under mild conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and enzymes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyl ester group allows it to interact with specific enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at room temperature in a sealed, dry environment. It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s benzyl ester group is hydrolyzed by esterases, leading to the formation of D-Valine and benzyl alcohol. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can influence various cellular functions. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .

特性

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQVUDPBXFOKF-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659781 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17662-84-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。